1,3-benzoxazole-2-thiol
Overview
Description
1,3-Benzoxazole-2-thiol is a heterocyclic compound that features a benzene ring fused to an oxazole ring with a thiol group at the second position. This compound is known for its diverse biological activities and is widely used in medicinal chemistry, pharmaceutical research, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzoxazole-2-thiol can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol with tetramethylthiuram disulfide (TMTD) in water . Another method includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and environmentally benign methods. The use of water as a solvent and recyclable catalysts are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, amines, and substituted benzoxazole derivatives .
Scientific Research Applications
1,3-Benzoxazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in developing new drugs for treating infections and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-benzoxazole-2-thiol involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in cancer cell proliferation and survival . The thiol group can also form covalent bonds with target proteins, leading to their inactivation .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-thiol: Similar structure but contains a sulfur atom in the thiazole ring instead of an oxygen atom.
Benzimidazole-2-thione: Contains a nitrogen atom in the imidazole ring instead of an oxygen atom.
Uniqueness
1,3-Benzoxazole-2-thiol is unique due to its specific combination of a benzene ring fused to an oxazole ring with a thiol group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,3-benzoxazole-2-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFWJIBUZQARMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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